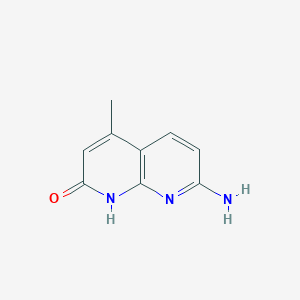

7-Amino-4-methyl-1,8-naphthyridin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-amino-4-methyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-4-8(13)12-9-6(5)2-3-7(10)11-9/h2-4H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBSEJOKAKIABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166156 | |

| Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-15-9 | |

| Record name | 7-Amino-4-methyl-1,8-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Amino-4-methyl-1,8-naphthyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-4-methyl-1,8-naphthyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

This technical guide provides a comprehensive overview of a plausible and effective synthesis protocol for 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is based on an adaptation of the well-established Conrad-Limpach reaction, a reliable method for the formation of quinoline and naphthyridine ring systems.

Physicochemical Properties

A summary of the key physicochemical properties for the target compound, this compound, is presented below. These properties are crucial for its handling, characterization, and application in further research.

| Property | Value |

| Molecular Formula | C₉H₉N₃O |

| Molecular Weight | 175.19 g/mol |

| IUPAC Name | This compound |

| Synonyms | 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one |

| CAS Number | 1569-15-9[1] |

Synthesis Protocol

The synthesis of this compound can be achieved via a one-pot acid-catalyzed condensation and cyclization reaction between 2,6-diaminopyridine and ethyl acetoacetate. This approach is a modification of the Conrad-Limpach synthesis, which is a classic method for preparing 4-hydroxyquinolines and related heterocyclic systems[2][3].

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

2,6-Diaminopyridine

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-diaminopyridine (1 equivalent).

-

Addition of Reagents: To the flask, add ethyl acetoacetate (1.1 equivalents).

-

Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (e.g., 5 mL per 0.1 mole of aminopyridine) to the mixture with constant stirring. The addition should be performed in an ice bath to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 135°C) using an oil bath. Maintain the reflux with continuous stirring for approximately 5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Carefully pour the cooled reaction mixture into a beaker containing crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a precipitate forms. The pH should be adjusted to approximately 7-8.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any inorganic impurities.

-

Drying: Dry the product in a vacuum oven.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocol.

| Parameter | Value |

| Reactant Ratio (2,6-diaminopyridine : Ethyl acetoacetate) | 1 : 1.1 |

| Reaction Temperature | ~135 °C |

| Reaction Time | 5 hours |

| Expected Yield | 60-70% |

| Purity (after recrystallization) | >98% |

| Appearance | Off-white to pale yellow solid |

Experimental Workflow and Signaling Pathways

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Experimental workflow for the synthesis of the target compound.

This guide provides a foundational protocol for the synthesis of this compound. Researchers and scientists are encouraged to optimize the reaction conditions to suit their specific laboratory settings and scale requirements. Standard laboratory safety procedures should be followed at all times, particularly when handling concentrated acids and bases.

References

An In-Depth Technical Guide to the Chemical Properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its structural characteristics, physicochemical properties, spectral data, a proposed synthetic pathway, and potential biological significance.

Core Chemical Properties

This compound, also known by its IUPAC name 7-amino-4-methyl-1H-1,8-naphthyridin-2-one, is a nitrogen-containing heterocyclic compound.[1][2] Its structure features a naphthyridine core, which is a bicyclic aromatic system composed of two fused pyridine rings. The presence of amino, methyl, and hydroxyl (in its tautomeric lactam form) functional groups contributes to its specific chemical and biological characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 7-amino-4-methyl-1H-1,8-naphthyridin-2-one | [1][2] |

| Synonyms | This compound, 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one | [1][2] |

| CAS Number | 1569-15-9 | [1][2] |

| Molecular Formula | C₉H₉N₃O | [1][2] |

| Molecular Weight | 175.19 g/mol | [1][2] |

| Melting Point | 405 °C (decomposes) | |

| Boiling Point | 394.9 ± 35.0 °C (Predicted) | |

| pKa | 3.49 ± 0.20 (Predicted) | |

| Solubility | Information not available. Expected to be soluble in polar organic solvents like DMSO and DMF. |

Synthesis and Purification

The proposed synthesis involves the condensation of an o-amino-substituted pyridine derivative with a compound containing a reactive methylene group, such as an α-methylene ketone or ester.

Experimental Protocol: Proposed Friedländer Annulation

Materials:

-

2,6-Diaminopyridine

-

Ethyl acetoacetate

-

Acid catalyst (e.g., p-toluenesulfonic acid) or base catalyst (e.g., piperidine)

-

High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

A mixture of 2,6-diaminopyridine and a slight excess of ethyl acetoacetate is prepared in a high-boiling point solvent.

-

A catalytic amount of an acid or base is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically 180-250 °C) with continuous stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The crude product is collected by filtration and washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and solvent residues.

-

Further purification is achieved by recrystallization from an appropriate solvent to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine ring, a singlet for the methyl group, and signals for the amino and amide protons. The chemical shifts will be influenced by the electron-donating and withdrawing nature of the substituents.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings and the carbonyl carbon will be characteristic.

General Experimental Protocol for NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

Referencing: Use the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations for the amino and amide groups (around 3100-3500 cm⁻¹).

-

C=O stretching vibration of the lactam ring (around 1650-1680 cm⁻¹).

-

C=C and C=N stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹).

-

C-H stretching and bending vibrations for the methyl and aromatic protons.

General Experimental Protocol for FT-IR (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

General Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of compound.

-

Analysis: The mass spectrum should show a prominent molecular ion peak (or [M+H]⁺ peak) corresponding to the molecular weight of the compound (175.19 g/mol ). The fragmentation pattern can provide further structural information.

Biological Activity and Potential Applications

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties.[3]

While specific biological studies on this compound are limited in the public domain, its structural similarity to other biologically active 1,8-naphthyridine derivatives suggests its potential as a lead compound in drug discovery. The presence of the amino and methyl groups can be synthetically modified to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Given the known anticancer properties of many 1,8-naphthyridine derivatives, a potential area of investigation for this compound is its effect on cancer cell signaling pathways.

This diagram illustrates a hypothetical mechanism where the compound could inhibit a kinase signaling cascade, a common target for anticancer drugs, thereby affecting downstream cellular responses crucial for cancer progression. Further experimental validation is necessary to confirm such activity.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure and interesting physicochemical properties. While detailed experimental protocols for its synthesis and specific biological mechanisms of action require further investigation, its 1,8-naphthyridine core suggests significant potential for applications in drug discovery, particularly in the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties to support and guide future research endeavors in this area.

References

In-Depth Technical Guide on the Spectroscopic Data of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Amino-4-methyl-1,8-naphthyridin-2-ol, also known by its IUPAC name, 7-amino-4-methyl-1H-1,8-naphthyridin-2-one[1]. This naphthyridine derivative is of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by the 1,8-naphthyridine scaffold. This document presents available spectroscopic data in a structured format, details relevant experimental protocols, and includes a plausible synthetic workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 1569-15-9)[1]. The data has been compiled from various sources to provide a comprehensive reference.

Table 1: Mass Spectrometry Data

| Ionization Mode | m/z Value | Relative Intensity | Putative Assignment |

| GC-MS | 175 | High | [M]+ (Molecular Ion) |

| GC-MS | 146 | Medium | [M-CHO]+ |

| GC-MS | 147 | Medium | [M-CO]+ |

Data sourced from PubChem[1].

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~6.2 | s | - |

| H-5 | ~7.0 | d | ~8.0 |

| H-6 | ~7.8 | d | ~8.0 |

| -CH₃ | ~2.4 | s | - |

| -NH₂ | ~5.5 | br s | - |

| N-H (lactam) | ~11.0 | br s | - |

Note: These are predicted values based on related structures and require experimental verification.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~162 |

| C-3 | ~105 |

| C-4 | ~148 |

| C-4a | ~118 |

| C-5 | ~115 |

| C-6 | ~135 |

| C-7 | ~155 |

| C-8a | ~150 |

| -CH₃ | ~20 |

Note: These are predicted values based on related structures and require experimental verification.

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | N-H stretching (amine and lactam) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methyl) |

| ~1660 | C=O stretching (lactam) |

| 1620-1580 | C=C and C=N stretching (aromatic ring) |

| ~1500 | N-H bending (amine) |

| ~1450 | C-H bending (methyl) |

Note: These are characteristic absorption regions for the functional groups present in the molecule and require experimental verification for precise peak locations.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of 1,8-naphthyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Spectra are typically acquired with 16 to 64 scans.

-

¹³C NMR: A larger number of scans is generally required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Data Collection: The KBr pellet is placed in the sample holder, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample is prepared in a volatile organic solvent.

-

For Electrospray Ionization (ESI), a dilute solution (e.g., 1 µg/mL) is prepared in a solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer coupled with a suitable inlet system (e.g., GC or direct infusion pump for ESI).

-

Analysis: The sample is introduced into the instrument, ionized, and the mass-to-charge ratios of the resulting ions are measured.

Synthetic Workflow

This proposed synthesis involves the condensation of 2,6-diaminopyridine with ethyl acetoacetate, followed by an intramolecular cyclization to form the naphthyridine ring system. The reaction conditions would likely require an acid or base catalyst and elevated temperatures.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure. The following diagram illustrates this relationship for this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected spectral data, a comprehensive experimental protocol for its acquisition, and a structural representation to aid in spectral assignment.

Introduction

This compound, also known by its tautomeric form 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one, is a nitrogen-containing heterocyclic molecule.[1] Its structural elucidation is paramount for confirming its identity and purity, particularly in the context of synthesis and biological screening. ¹H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of each proton within the molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity describes the splitting pattern of the signal, and the coupling constant (J) provides information about the interaction between neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.2 - 6.5 | Singlet (s) | N/A |

| H-5 | 7.0 - 7.3 | Doublet (d) | 8.0 - 9.0 |

| H-6 | 6.5 - 6.8 | Doublet (d) | 8.0 - 9.0 |

| CH₃ | 2.2 - 2.5 | Singlet (s) | N/A |

| NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A |

| NH (lactam) | 10.0 - 12.0 | Broad Singlet (br s) | N/A |

| OH (enol) | 12.0 - 14.0 | Broad Singlet (br s) | N/A |

Note: The chemical shifts for NH and OH protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in deuterated protic solvents.

Structural Diagram and Proton Numbering

The following diagram illustrates the chemical structure of this compound with the proton numbering scheme used for the predicted spectral assignments.

References

Mass Spectrometry of 7-Amino-4-methyl-1,8-naphthyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted mass spectrometric behavior of 7-Amino-4-methyl-1,8-naphthyridin-2-ol. Due to the limited availability of direct experimental mass spectrometry data for this specific compound in peer-reviewed literature, this document presents a theoretical analysis based on its chemical structure and established fragmentation patterns of related heterocyclic compounds. The guide outlines a hypothetical fragmentation pathway, predicted mass-to-charge ratios (m/z) of key fragments, and a comprehensive experimental protocol for acquiring such data using Electrospray Ionization-Mass Spectrometry (ESI-MS). The information herein serves as a foundational resource for researchers undertaking the characterization of this and similar naphthyridine derivatives.

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C₉H₉N₃O and a monoisotopic mass of 175.0746 g/mol .[1] Naphthyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the predicted mass spectral characteristics of this compound, providing a framework for its identification and analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule ([M+H]⁺) and its major theoretical fragment ions in positive ion mode mass spectrometry. These predictions are based on the compound's structure and common fragmentation mechanisms for similar aromatic and heterocyclic systems.

| Predicted Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₉H₁₀N₃O]⁺ | 176.0818 | Protonated parent molecule |

| [M+H - NH₃]⁺ | [C₉H₇N₂O]⁺ | 159.0553 | Loss of ammonia from the amino group |

| [M+H - CO]⁺ | [C₈H₁₀N₃]⁺ | 148.0869 | Loss of carbon monoxide from the hydroxylactone moiety |

| [M+H - CH₃CN]⁺ | [C₇H₇N₂O]⁺ | 135.0553 | Putative loss of acetonitrile via ring cleavage |

Proposed Fragmentation Pathway

The proposed fragmentation of protonated this compound ([M+H]⁺) is initiated by the localization of the positive charge, likely on one of the nitrogen atoms. Subsequent fragmentation events are predicted to involve the loss of small neutral molecules such as ammonia (NH₃) from the 7-amino group and carbon monoxide (CO) from the 2-ol (keto) form. The stability of the bicyclic naphthyridine ring system suggests that significant collision energy would be required to induce further ring cleavage.

Experimental Protocols

This section provides a detailed methodology for the mass spectrometric analysis of this compound.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Data Acquisition

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Spectrometry Parameters (Typical):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 100 - 150 °C

-

Desolvation Temperature: 250 - 350 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Mass Range: m/z 50 - 500

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the protonated parent ion ([M+H]⁺, m/z 176.0818) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation and record the product ion spectra.

-

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The proposed fragmentation pathways and predicted m/z values, in conjunction with the detailed experimental protocols, offer a valuable starting point for the empirical characterization of this molecule. Researchers and scientists in the field of drug development can utilize this information to guide their analytical efforts in identifying and elucidating the structure of this and structurally related naphthyridine derivatives. It is important to reiterate that the data presented is theoretical and awaits experimental verification.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 7-Amino-4-methyl-1,8-naphthyridin-2-ol

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details the characteristic vibrational modes of the molecule, presents a summary of its Fourier-Transform Infrared (FTIR) spectrum, and outlines the experimental protocols for obtaining such data.

Molecular Structure and Functional Groups

This compound is a substituted naphthyridine derivative with the molecular formula C₉H₉N₃O. Its structure incorporates several key functional groups that give rise to a characteristic infrared spectrum. These include an amino group (-NH₂), a hydroxyl group (-OH) which may exist in tautomeric equilibrium with a carbonyl group (C=O), a methyl group (-CH₃), and the naphthyridine ring system itself, which contains aromatic C-H and C=N bonds. The analysis of the positions and intensities of the absorption bands in the IR spectrum allows for the confirmation of these structural features.

Infrared Spectrum Analysis

The FTIR spectrum of this compound exhibits a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The spectrum is characterized by distinct regions corresponding to stretching and bending vibrations.

Key Vibrational Modes

The following diagram illustrates the primary functional groups of this compound and their expected regions of absorption in an infrared spectrum.

Caption: Key functional groups and their corresponding IR absorption regions.

Quantitative Infrared Spectroscopy Data

The following table summarizes the key absorption peaks observed in the FTIR spectrum of this compound. The data is sourced from the SpectraBase database.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (amino group), O-H stretching (hydroxyl group) |

| ~3000 - 2850 | Medium | C-H stretching (methyl and aromatic groups) |

| ~1660 | Strong | C=O stretching (amide/lactam tautomer) |

| ~1620 | Strong | N-H bending (amino group) |

| ~1580 - 1450 | Medium-Strong | C=C and C=N stretching (naphthyridine ring) |

| ~1400 | Medium | C-H bending (methyl group) |

| Below 1400 | Various | Fingerprint region, including various bending and ring vibrations |

Experimental Protocols

The acquisition of a high-quality FTIR spectrum for a solid sample like this compound requires meticulous sample preparation. The following outlines a standard protocol for the KBr pellet method, a common technique for solid-state FTIR analysis.[2][3][4]

KBr Pellet Method

This method involves dispersing the solid sample within a matrix of potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.

Materials and Equipment:

-

This compound sample

-

FTIR-grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum.[2]

-

Sample Grinding: Place 1-2 mg of the this compound sample into the agate mortar and grind it to a fine powder.[3]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[4] Grind the sample and KBr together until a homogenous, fine powder is obtained. The concentration of the sample in the KBr should be in the range of 0.2% to 1%.[5]

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[2][6] Applying a vacuum during pressing can help to eliminate air and moisture, resulting in a clearer pellet.[2]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately for background correction.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Conclusion

The infrared spectrum of this compound provides a valuable analytical fingerprint for its structural identification and characterization. The key absorption bands corresponding to the amino, hydroxyl/amide, methyl, and naphthyridine ring functionalities are clearly identifiable. By following standardized experimental protocols, such as the KBr pellet method, researchers can obtain high-quality, reproducible spectra for this compound, aiding in its analysis and application in various scientific fields.

References

Navigating the Solubility Landscape of 7-Amino-4-methyl-1,8-naphthyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,8-naphthyridine scaffold is a recognized pharmacophore, and its derivatives have been extensively explored for various therapeutic applications.[1][2] The specific compound, 7-Amino-4-methyl-1,8-naphthyridin-2-ol, possesses structural features—an amino group and a hydroxyl group on the naphthyridine core—that suggest potential hydrogen bonding capabilities, which can significantly influence its solubility in protic solvents. Understanding its solubility profile in a range of pharmaceutically relevant solvents is a fundamental step in its preclinical development.

Currently, there is a lack of publicly available, quantitative data on the solubility of this compound in different solvents. This guide aims to bridge this gap by providing researchers with the necessary protocols to generate this crucial data and a standardized format for its presentation.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented below, based on publicly available data.[5]

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | PubChem[5] |

| Molecular Weight | 175.19 g/mol | PubChem[5] |

| XLogP3 | 0.2 | PubChem[5] |

| Melting Point | 405 °C (decomposed) | ChemicalBook[6] |

| pKa (predicted) | 3.49 ± 0.20 | ChemicalBook[6] |

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. The following table is provided as a template for researchers to systematically record their experimental findings. It is recommended to determine solubility at controlled temperatures (e.g., 25°C and 37°C) to assess the impact of temperature on this property.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Observations |

| Water | 25 | Shake-Flask | |||

| Water | 37 | Shake-Flask | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Acetone | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7][8]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent.[7][9]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour agitation period is typically recommended.[8]

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) before taking the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[9]

Materials:

-

Concentrated stock solution of this compound in DMSO.

-

Aqueous buffer (e.g., PBS pH 7.4).

-

96-well microplate.

-

Plate reader capable of detecting turbidity or light scattering.

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

Dispense the aqueous buffer into the wells of a microplate.

-

Add small, incremental volumes of the DMSO stock solution to the buffer-containing wells.

-

After each addition, mix the contents of the wells.

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and biological activities of 1,8-naphthyridines - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C9H9N3O | CID 5354050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 1569-15-9 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. pharmatutor.org [pharmatutor.org]

Tautomeric Landscape of 7-Amino-4-methyl-1,8-naphthyridin-2-ol: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the potential tautomeric forms of 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the absence of direct experimental studies on this specific molecule in publicly available literature, this document serves as a predictive guide, leveraging established principles of tautomerism in related heterocyclic systems and data from analogous compounds. Understanding the tautomeric preferences of this molecule is crucial as different tautomers can exhibit distinct physicochemical properties, biological activities, and target interactions.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of structural isomerism where isomers, known as tautomers, readily interconvert.[1] This process typically involves the migration of a proton.[2] In the context of this compound, the primary tautomerism at play is lactam-lactim tautomerism, a phenomenon common in heterocyclic compounds containing a hydroxyl group alpha or gamma to a ring nitrogen atom.[3] The equilibrium between the lactam (keto) and lactim (enol) forms can be influenced by various factors, including solvent polarity, temperature, and pH.[3][4] Additionally, the presence of the amino group introduces the possibility of amino-imino tautomerism.

The principal tautomeric forms of this compound are the lactam, lactim, and a potential zwitterionic form. Based on studies of analogous 2-hydroxypyridine and 1,8-naphthyridine systems, the lactam form is generally favored, particularly in polar solvents, due to the stability of the amide group and favorable hydrogen bonding interactions.[3][4]

Potential Tautomeric Forms

The key tautomeric equilibrium for this compound is between the lactam and lactim forms. The amino group can also participate in tautomerism, leading to imino forms, though these are generally less stable for exocyclic amino groups on such heterocyclic rings.

References

Unraveling the Therapeutic Potential of 7-Amino-4-methyl-1,8-naphthyridin-2-ol: A Technical Overview

For Immediate Release

Kenilworth, NJ, December 28, 2025 – In the ever-evolving landscape of medicinal chemistry, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide delves into the current understanding of 7-Amino-4-methyl-1,8-naphthyridin-2-ol, a member of this promising class of compounds. While detailed mechanistic studies on this specific molecule are not extensively available in the public domain, this paper will explore its potential mechanisms of action by examining the broader family of 1,8-naphthyridine derivatives. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical series.

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention from researchers due to its diverse pharmacological properties.[1] Derivatives of this scaffold have been reported to exhibit a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[1] Furthermore, these compounds have shown potential in addressing neurological disorders such as Alzheimer's disease.[1]

General Biological Activities of the 1,8-Naphthyridine Scaffold

The versatility of the 1,8-naphthyridine ring system allows for substitutions at various positions, leading to a wide range of biological targets. The primary reported activities for this class of compounds are summarized below.

| Biological Activity | Therapeutic Area | References |

| Antimicrobial | Infectious Diseases | [1][2] |

| Anticancer | Oncology | [1] |

| Anti-inflammatory | Inflammatory Diseases | [1][2] |

| Antiviral | Infectious Diseases | [1] |

| Neurological Disorders | Neurology | [1] |

| Antihypertensive | Cardiovascular | [2] |

| Antiplatelet | Cardiovascular | [2] |

Postulated Mechanism of Action for this compound

Given the absence of specific studies on this compound, its mechanism of action can be inferred from related analogs. Many 1,8-naphthyridine derivatives exert their therapeutic effects by inhibiting key enzymes or interacting with specific receptors.

One of the most well-established mechanisms for antibacterial 1,8-naphthyridines, such as nalidixic acid, is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds disrupt essential bacterial processes, leading to cell death.

In the context of cancer, various 1,8-naphthyridine derivatives have been shown to inhibit protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1] Inhibition of these kinases can halt the uncontrolled growth of cancer cells. Some derivatives may also act as DNA intercalating agents or topoisomerase inhibitors, similar to their antibacterial counterparts but with selectivity for mammalian enzymes.

The anti-inflammatory and neurological effects of some 1,8-naphthyridines are thought to be mediated through the modulation of various signaling pathways, including those involving cytokines and neurotransmitter receptors.

A potential logical workflow for investigating the mechanism of action of a novel 1,8-naphthyridine derivative like this compound is outlined in the diagram below.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the study of related compounds, the following general methodologies are commonly employed.

Synthesis of 1,8-Naphthyridine Derivatives

The synthesis of 1,8-naphthyridine derivatives often involves a multi-step process. A common route is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For example, the synthesis of a related compound, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, involved the reaction of 7-amino-2-methyl-1,8-naphthyridine with acetic anhydride.[3]

In Vitro Assays for Biological Activity

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is typically determined using broth microdilution or agar dilution methods according to standard guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

Cytotoxicity Assays: The effect of the compound on cell viability is often assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels (e.g., CellTiter-Glo®).

Enzyme Inhibition Assays: For kinase inhibition, assays often involve measuring the phosphorylation of a substrate using methods like radiometric assays (³²P-ATP), fluorescence polarization, or luminescence-based assays. For DNA gyrase inhibition, supercoiling assays are commonly used.

The signaling pathway diagram below illustrates a hypothetical kinase inhibition cascade that could be a target for a 1,8-naphthyridine derivative.

Conclusion

While the specific mechanism of action for this compound remains to be fully elucidated, the broader family of 1,8-naphthyridine derivatives presents a rich field for therapeutic development. Their diverse biological activities suggest that these compounds can be tailored to interact with a variety of molecular targets. Further research, following established protocols for target identification and mechanism of action studies, is necessary to unlock the full potential of this promising molecule and its analogs. The information compiled in this guide serves as a foundation for future investigations into this important class of compounds.

References

Physical and chemical properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Amino-4-methyl-1,8-naphthyridin-2-ol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this heterocyclic compound.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 7-amino-4-methyl-1H-1,8-naphthyridin-2-one, is a solid organic compound.[1] While some of its properties have been computationally predicted, others have been determined experimentally. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | PubChem[1] |

| Molecular Weight | 175.19 g/mol | PubChem[1] |

| CAS Number | 1569-15-9 | PubChem[1] |

| Melting Point | 405 °C (decomposes) | ChemicalBook |

| Boiling Point (Predicted) | 394.9 ± 35.0 °C | ChemicalBook |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.49 ± 0.20 | ChemicalBook |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. Available data includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

| Spectroscopy Type | Data Availability |

| ¹H NMR | Spectrum available from SpectraBase.[1] |

| ¹³C NMR | No explicit experimental data found. |

| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center.[1] |

| Infrared (FTIR) | Spectrum available from SpectraBase (KBr wafer).[1] |

Experimental Protocols

Proposed Synthesis

A plausible synthetic route for 1,8-naphthyridine derivatives often involves the condensation of an aminopyridine with a β-ketoester, followed by cyclization. For this compound, a potential starting material would be a diamino-methyl-pyridine derivative reacted with a suitable β-ketoester like ethyl acetoacetate under acidic conditions, followed by thermal cyclization.

Protocol:

-

Condensation: A mixture of the appropriate diaminopyridine derivative and ethyl acetoacetate is refluxed in the presence of an acid catalyst (e.g., concentrated sulfuric acid) in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate from the condensation step is heated at a high temperature to induce cyclization.

-

Purification: The crude product is cooled, filtered, and recrystallized from a suitable solvent (e.g., ethanol/ether mixture) to yield the purified this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher spectrometer.

-

¹³C NMR: Acquire the proton-decoupled spectrum on a 75 MHz or higher spectrometer.

-

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[2][3]

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. GC-MS data suggests EI has been successfully employed.[1]

-

Sample Introduction: For GC-MS, the sample is introduced via a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined to confirm the molecular weight and deduce structural information.

Biological Activity

While specific biological activities for this compound have not been detailed in the available literature, the 1,8-naphthyridine scaffold is a well-known pharmacophore present in numerous compounds with a broad range of biological activities.[4] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4] Therefore, it is plausible that this compound may exhibit similar biological effects. Further investigation is required to determine its specific pharmacological profile.

Signaling Pathway Involvement

Currently, there is no specific information available in the scientific literature linking this compound to any particular signaling pathways. Given the diverse biological activities of the 1,8-naphthyridine class of compounds, its potential interactions with various cellular signaling cascades warrant further investigation.

Conclusion

This compound is a heterocyclic compound with defined physical and chemical properties. While its complete experimental characterization and biological profile are not yet fully elucidated, the existing data on related 1,8-naphthyridine derivatives suggest it may hold potential for further investigation in medicinal chemistry and drug discovery. The protocols and data presented in this guide are intended to serve as a foundation for future research into this compound.

References

- 1. This compound | C9H9N3O | CID 5354050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide on 7-amino-4-methyl-1H-1,8-naphthyridin-2-one

The 1,8-naphthyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.[1][2] This class of compounds has garnered significant attention from researchers due to its versatile synthesis and the diverse pharmacological properties exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] This technical guide focuses on a specific derivative, 7-amino-4-methyl-1H-1,8-naphthyridin-2-one, providing a detailed examination of its chemical properties, synthesis, and biological significance for professionals in drug discovery and development.

Chemical Identity and Properties

The formal IUPAC name for the compound is 7-amino-4-methyl-1H-1,8-naphthyridin-2-one.[3] It is also recognized by synonyms such as 7-Amino-4-methyl-1,8-naphthyridin-2-ol.[3][4] The fundamental physicochemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 7-amino-4-methyl-1H-1,8-naphthyridin-2-one | PubChem[3] |

| CAS Number | 1569-15-9 | ChemicalBook[4] |

| Molecular Formula | C₉H₉N₃O | PubChem[3] |

| Molecular Weight | 175.19 g/mol | PubChem[3] |

| Melting Point | 405 °C (decomposed) | ChemicalBook[4] |

| Boiling Point (Predicted) | 394.9 ± 35.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.42 ± 0.1 g/cm³ | ChemicalBook[4] |

| pKa (Predicted) | 3.49 ± 0.20 | ChemicalBook[4] |

| XLogP3 | 0.2 | PubChem[3] |

Synthesis and Experimental Protocols

The synthesis of 1,8-naphthyridine derivatives can be achieved through various chemical strategies. While a specific, detailed protocol for 7-amino-4-methyl-1H-1,8-naphthyridin-2-one is not extensively documented in the provided results, general synthetic routes for related naphthyridinones offer a foundational methodology. The synthesis often involves the cyclization of substituted aminopyridines with reagents that form the second ring.

General Synthetic Workflow

A common approach involves the condensation of a 2,6-diaminopyridine derivative with a β-keto ester, followed by cyclization. The workflow below illustrates a generalized pathway for synthesizing the 1,8-naphthyridin-2-one core structure.

Caption: Generalized workflow for the synthesis of the 1,8-naphthyridin-2-one scaffold.

Experimental Protocol: A Representative Synthesis

While a specific protocol for the title compound is not detailed, the synthesis of the closely related 7-amino-1,8-naphthyridin-2(1H)-one has been reported.[5] The following protocol is a generalized adaptation based on established methods for similar structures.

-

Condensation: A substituted 2,6-diaminopyridine is reacted with an equimolar amount of a suitable β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate for a CF₃ group, or ethyl acetoacetate for a methyl group) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid). The reaction is typically carried out in a high-boiling point solvent like Dowtherm A or diphenyl ether.

-

Cyclization: The mixture is heated to a high temperature (typically 240-260 °C) for a set period to induce intramolecular cyclization. During this step, ethanol and water are removed from the reaction mixture.

-

Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed, and then purified. Purification is commonly achieved by recrystallization from a suitable solvent system (e.g., a mixture of acetonitrile and methanol) or by column chromatography on silica gel.[5]

-

Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Therapeutic Potential

The 1,8-naphthyridine nucleus is a key pharmacophore in numerous clinically significant drugs, most notably the quinolone antibiotics (e.g., Nalidixic acid).[6][7] Derivatives of this scaffold have demonstrated a remarkable range of biological activities.

Table 2: Spectrum of Biological Activities for 1,8-Naphthyridine Derivatives

| Biological Activity | Description | Key References |

| Antibacterial | Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Some act by inhibiting bacterial DNA gyrase, while others can enhance the activity of existing antibiotics by inhibiting efflux pumps. | [1][8] |

| Anticancer | Certain derivatives exhibit cytotoxic activity against various cancer cell lines. Mechanisms can include the inhibition of protein kinases or induction of apoptosis. | [1][2] |

| Antiviral | Activity against various viruses, including HIV, has been reported. | [1] |

| Anti-inflammatory | Some compounds have shown potential as anti-inflammatory agents. | [2] |

| Neurological Disorders | Applications in neurological conditions such as Alzheimer's disease and depression have been explored. | [2] |

| Enzyme Inhibition | Recently, a 1,8-naphthyridin-2-one derivative was identified as a potent and selective inhibitor of sphingomyelin synthase 2 (SMS2), a target for cardiovascular and metabolic diseases. | [9] |

While specific quantitative bioactivity data for 7-amino-4-methyl-1H-1,8-naphthyridin-2-one is limited in the public domain, it has been noted for its insecticidal properties, having been extracted from the leaves of the Rhododendron dauricum tree.[4]

Potential Mechanism of Action: Efflux Pump Inhibition

One of the key mechanisms by which 1,8-naphthyridine derivatives can combat antibiotic resistance is through the inhibition of bacterial efflux pumps. These pumps are transmembrane proteins that actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. By inhibiting these pumps, 1,8-naphthyridine derivatives can restore the effectiveness of conventional antibiotics.

Caption: Mechanism of enhancing antibiotic activity via efflux pump inhibition.

Conclusion and Future Directions

7-amino-4-methyl-1H-1,8-naphthyridin-2-one belongs to the versatile and pharmacologically significant 1,8-naphthyridine family. Its chemical properties make it an interesting candidate for further investigation and derivatization. While its own biological profile is not yet fully elucidated, the broad spectrum of activities associated with the 1,8-naphthyridin-2-one core—ranging from antibacterial to enzyme inhibition—suggests significant potential.

Future research should focus on:

-

Elucidating Bioactivity: Comprehensive screening of 7-amino-4-methyl-1H-1,8-naphthyridin-2-one against a wide range of biological targets to identify its primary mechanisms of action and therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the structural requirements for optimal activity and selectivity.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness and potential for in vivo efficacy.

This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge and outlining the potential of 7-amino-4-methyl-1H-1,8-naphthyridin-2-one as a valuable scaffold in the ongoing quest for novel therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H9N3O | CID 5354050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1569-15-9 [amp.chemicalbook.com]

- 5. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Amino-4-methyl-1,8-naphthyridin-2-ol as a Potential Fluorescent Probe

Introduction

7-Amino-4-methyl-1,8-naphthyridin-2-ol is a heterocyclic compound belonging to the 1,8-naphthyridine family. This class of compounds is recognized for its unique photophysical properties and has been explored for various applications, including as fluorescent probes for metal ions and biological molecules, and as scaffolds for the development of therapeutic agents. The rigid, planar structure of the 1,8-naphthyridine core, featuring nitrogen atoms that can act as hydrogen bond donors and acceptors, makes it a promising candidate for a fluorescent probe. The amino and hydroxyl substituents on the this compound molecule are expected to modulate its electronic properties and, consequently, its fluorescence characteristics.

Potential Fluorescent Properties

While quantitative data for this compound is unavailable, the fluorescent properties of analogous 1,8-naphthyridine derivatives can provide some insight. For instance, other 1,8-naphthyridine derivatives have been reported to exhibit fluorescence in the blue to green region of the spectrum.

Based on the properties of similar compounds, the following characteristics of this compound can be anticipated:

| Property | Predicted Range/Characteristic |

| Excitation Maximum (λex) | Likely in the UV-A to near-visible region (approximately 320-400 nm), similar to other amino-substituted naphthyridines. |

| Emission Maximum (λem) | Expected to be in the blue to green region of the visible spectrum (approximately 400-500 nm). The exact wavelength will be influenced by solvent polarity and pH. |

| Quantum Yield (ΦF) | The quantum yield is expected to be sensitive to the molecular environment. It may be moderate in non-polar solvents and could be enhanced or quenched upon binding to target molecules or changes in the local environment. |

| Stokes Shift | A significant Stokes shift is anticipated, which is advantageous for fluorescence-based applications as it minimizes self-quenching and improves signal-to-noise ratio. |

| Solvatochromism | The fluorescence of this compound is likely to be sensitive to solvent polarity, a property known as solvatochromism. This could be leveraged for probing the polarity of microenvironments. |

Potential Applications

Given the structural features of this compound, several potential applications as a fluorescent probe can be envisioned:

-

Sensing of Metal Ions: The nitrogen atoms of the naphthyridine ring and the exocyclic amino and hydroxyl groups can serve as potential coordination sites for metal ions. Binding of a metal ion would likely perturb the electronic structure of the molecule, leading to a change in its fluorescence intensity or a shift in its emission wavelength. This could be utilized for the selective detection of biologically or environmentally important metal ions.

-

pH Sensing: The amino and hydroxyl groups are ionizable, and their protonation state will be dependent on the pH of the medium. Changes in pH could therefore alter the fluorescence properties of the compound, making it a potential candidate for a fluorescent pH indicator.

-

Cellular Imaging: If the molecule exhibits sufficient cell permeability and low cytotoxicity, it could potentially be used as a fluorescent probe for cellular imaging. Its solvatochromic properties might allow for the visualization of different cellular compartments with varying polarities.

-

Labeling of Biomolecules: With appropriate chemical modification, this compound could be conjugated to proteins, nucleic acids, or other biomolecules to serve as a fluorescent reporter.

Generalized Experimental Protocols

The following are generalized protocols that can be adapted for the characterization and potential application of this compound as a fluorescent probe. Note: These protocols are starting points and will require optimization.

Protocol 1: Determination of Basic Photophysical Properties

Objective: To determine the excitation and emission spectra, and to assess the solvatochromic properties of this compound.

Materials:

-

This compound

-

A series of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent in which it is readily soluble (e.g., DMSO or ethanol).

-

Working Solution Preparation: Prepare dilute working solutions (e.g., 1-10 µM) in each of the selected solvents by diluting the stock solution.

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the compound in each solvent to determine the absorption maximum (λabs).

-

Excitation Spectrum: For each solvent, set the emission wavelength of the spectrofluorometer to the estimated emission maximum (e.g., 450 nm) and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

-

Emission Spectrum: Excite the sample at the determined λex and record the fluorescence emission spectrum (λem).

-

Data Analysis: Tabulate the λabs, λex, and λem for each solvent. Plot the emission maximum as a function of solvent polarity parameters (e.g., Lippert-Mataga plot) to assess solvatochromism.

Experimental Workflow for Photophysical Characterization

Caption: Workflow for determining the basic photophysical properties of the fluorophore.

Protocol 2: Screening for Metal Ion Sensing

Objective: To perform an initial screen to identify if this compound exhibits a fluorescent response to various metal ions.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Stock solutions of various metal salts (e.g., 10 mM in water or a suitable buffer; including common cations like Na⁺, K⁺, Mg²⁺, Ca²⁺, and transition metals like Cu²⁺, Zn²⁺, Fe³⁺, etc.)

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

-

Spectrofluorometer

-

96-well microplate reader (optional, for high-throughput screening)

Procedure:

-

Sample Preparation: In a cuvette or a well of a microplate, add the buffer solution.

-

Add an aliquot of the this compound stock solution to a final concentration of e.g., 10 µM.

-

Baseline Measurement: Record the initial fluorescence emission spectrum of the probe solution.

-

Addition of Metal Ions: Add a small volume of a metal ion stock solution (e.g., to a final concentration of 100 µM or in several molar equivalents to the probe).

-

Incubation and Measurement: Gently mix and incubate for a short period (e.g., 5-10 minutes) at room temperature. Record the fluorescence emission spectrum again.

-

Repeat for all Metal Ions: Repeat steps 4 and 5 for each metal ion to be tested.

-

Data Analysis: Compare the fluorescence intensity and emission wavelength before and after the addition of each metal ion. A significant change suggests a potential interaction.

Logical Flow for Metal Ion Sensing Screen

Caption: Decision workflow for screening the fluorescent response to metal ions.

Protocol 3: General Protocol for Cellular Imaging

Objective: To assess the suitability of this compound for live-cell imaging.

Materials:

-

Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters based on determined spectra)

Procedure:

-

Cell Culture: Plate cells on imaging-suitable dishes and grow to a desired confluency (e.g., 60-80%).

-

Probe Loading: Dilute the stock solution of this compound in pre-warmed cell culture medium to a final working concentration (start with a range, e.g., 1-10 µM).

-

Remove the old medium from the cells and add the medium containing the fluorescent probe.

-

Incubation: Incubate the cells for a suitable period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

-

Washing: Remove the loading medium and wash the cells two to three times with pre-warmed PBS or fresh medium to remove excess probe.

-

Imaging: Add fresh medium or PBS to the cells and immediately image them using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters.

-

Cytotoxicity Assay (Recommended): Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the compound is not toxic to the cells.

Workflow for Cellular Imaging

Application Notes and Protocols: 7-Amino-4-methyl-1,8-naphthyridin-2-ol as a Fluorescent Marker

Disclaimer: Detailed experimental data and established protocols for the specific use of 7-Amino-4-methyl-1,8-naphthyridin-2-ol as a fluorescent marker are limited in publicly available scientific literature. The following application notes and protocols are based on the known properties of this molecule and extrapolated from established methodologies for structurally similar fluorophores, such as 7-amino-4-methylcoumarin and other 1,8-naphthyridine derivatives. These should be considered as a starting point for research and development, and optimization will be required for specific applications.

Introduction

This compound is a heterocyclic organic compound with potential as a fluorescent marker for biological research.[1] Its rigid, planar 1,8-naphthyridine core provides a scaffold for fluorescence, and the amino and hydroxyl substituents are expected to influence its photophysical properties and conjugation chemistry.[2] This document outlines potential applications, presents hypothetical photophysical and chemical data, and provides detailed protocols for its use in labeling and imaging.

Physicochemical and Predicted Photophysical Properties

While extensive experimental data is not available, some properties can be predicted or are known from chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O | [1][3] |

| Molecular Weight | 175.19 g/mol | [1] |

| Melting Point | 405 °C (decomposes) | [4] |

| pKa | 3.49 ± 0.20 (Predicted) | [4] |

| Purity | >95% (as commercially available) | [3] |

Table 2: Predicted Photophysical Properties

(Based on structurally similar 1,8-naphthyridine and coumarin derivatives)

| Property | Predicted Value | Notes |

| Excitation Maximum (λex) | ~350 - 380 nm | Expected in the near-UV range. |

| Emission Maximum (λem) | ~440 - 480 nm | Expected to be in the blue to cyan region of the visible spectrum. |

| Stokes Shift | ~90 - 100 nm | A significant Stokes shift is typical for such fluorophores. |

| Quantum Yield (Φ) | 0.4 - 0.7 | Highly dependent on the solvent and local environment. |

| Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | |

| Solvent Solubility | Soluble in DMSO, DMF | Limited solubility in aqueous solutions is expected. |

Potential Applications

Based on the applications of similar fluorophores, this compound could be a valuable tool for:

-

Protein Labeling: The primary amino group can be a target for conjugation to proteins via various crosslinking chemistries.

-

Fluorescence Microscopy: Its predicted spectral properties make it potentially suitable for fluorescence microscopy, especially in multi-color imaging experiments.

-

Nucleic Acid Detection: Derivatives of 1,8-naphthyridine have shown the ability to bind to specific nucleic acid structures, suggesting a potential application in this area.[5][6][7]

-

Sensing Metal Ions: The nitrogen atoms in the naphthyridine ring and the hydroxyl group could act as chelation sites for metal ions, leading to changes in fluorescence upon binding.[2]

Experimental Protocols

Protein Labeling via Amine-Reactive Chemistry

This protocol describes the labeling of a protein with this compound that has been activated with a succinimidyl ester (SE) linker.

Workflow for Protein Labeling

Caption: Workflow for labeling proteins with an amine-reactive fluorescent dye.

Materials:

-

This compound succinimidyl ester (activated fluorophore)

-